2-Methoxy-4-methylnicotinaldehyde
Overview
Description
2-Methoxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of methoxy and methyl groups on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylpyridine with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: 2-Methoxy-4-methylpyridine-3-carboxylic acid.
Reduction: 2-Methoxy-4-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-4-methylnicotinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
2-Methoxy-4-nitroaniline: Known for its optical applications and used in the synthesis of photorefractive polymers.
2-Methoxy-4-methylpyridine: A precursor in the synthesis of 2-Methoxy-4-methylnicotinaldehyde.
4-Methoxy-2-methylpyridine: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its specific functional groups and reactivity, making it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Properties
IUPAC Name |
2-methoxy-4-methylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-8(11-2)7(6)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIUITTZQLGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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